molecular formula C30H26N4O7 B12483578 Methyl 3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Methyl 3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12483578
M. Wt: 554.5 g/mol
InChI Key: RTZOXDPVLXFBFN-UHFFFAOYSA-N
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Description

Methyl 3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound that features a furan ring, a nitrophenyl group, and a piperazine moiety.

Preparation Methods

The synthesis of Methyl 3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves multi-step organic reactions. The synthetic route may include the following steps:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Methyl 3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines).

Scientific Research Applications

Methyl 3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate involves its interaction with microbial cell components. The nitrophenyl group is believed to interfere with bacterial cell wall synthesis, while the furan ring may disrupt cellular processes. The piperazine moiety can enhance the compound’s ability to penetrate bacterial cells, leading to increased efficacy .

Comparison with Similar Compounds

Similar compounds include other furan derivatives and nitrophenyl-containing molecules. For example:

Methyl 3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C30H26N4O7

Molecular Weight

554.5 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[[5-(2-nitrophenyl)furan-2-carbonyl]amino]benzoate

InChI

InChI=1S/C30H26N4O7/c1-40-30(37)21-11-12-25(32-15-17-33(18-16-32)29(36)20-7-3-2-4-8-20)23(19-21)31-28(35)27-14-13-26(41-27)22-9-5-6-10-24(22)34(38)39/h2-14,19H,15-18H2,1H3,(H,31,35)

InChI Key

RTZOXDPVLXFBFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-]

Origin of Product

United States

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